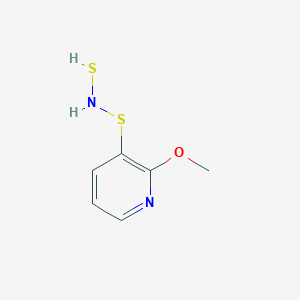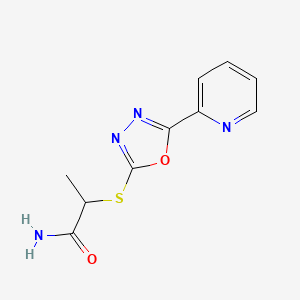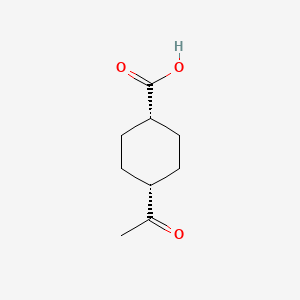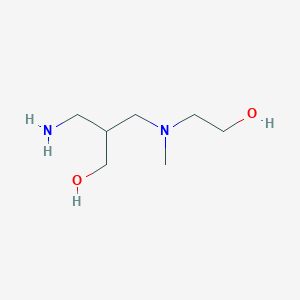
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is an organic compound that belongs to the class of alkanolamines. It is a colorless liquid that is soluble in water and alcohols. This compound is known for its versatility and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is usually purified through distillation or crystallization techniques to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: It serves as an intermediate in the production of drugs such as ambuphylline and pamabrom.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound is structurally similar but lacks the hydroxyethyl and methylamino groups.
3-((2-Hydroxyethyl)(methyl)amino)propanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise pH control and as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H18N2O2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H18N2O2/c1-9(2-3-10)5-7(4-8)6-11/h7,10-11H,2-6,8H2,1H3 |
InChI-Schlüssel |
YKROODDDSALRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CC(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



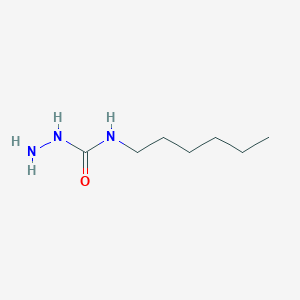
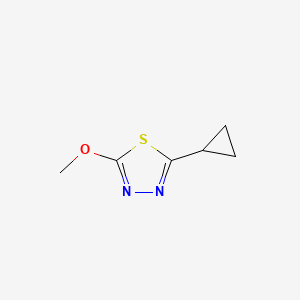
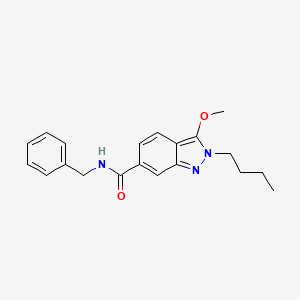
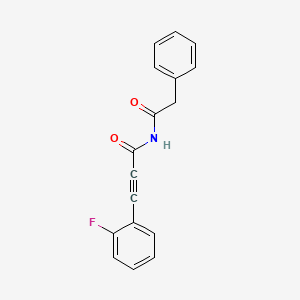

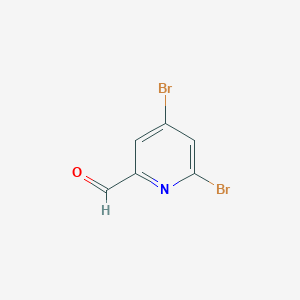
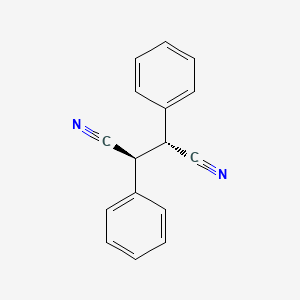

![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)

